N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C17H12ClNO3 This compound is known for its unique structure, which includes a chlorobenzoyl group, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenyl-5-methyl-1,2-oxazole-4-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide
- 4-Chloro-N-(4-{4-[(4-chlorobenzoyl)amino]phenoxy}phenyl)benzamide
- 2-Chloro-N-(4-{4-[(2-chlorobenzoyl)amino]phenoxy}phenyl)benzamide
Uniqueness
N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific structural features, such as the presence of the oxazole ring and the chlorobenzoyl group
Properties
CAS No. |
73076-36-5 |
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Molecular Formula |
C18H13ClN2O3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-[4-(4-chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-16(10-20-24-11)18(23)21-15-8-4-13(5-9-15)17(22)12-2-6-14(19)7-3-12/h2-10H,1H3,(H,21,23) |
InChI Key |
SZNYSVWJORFIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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